N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine
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Overview
Description
N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine typically involves the reaction of 2-aminopyridine with a suitable nitroalkene under acidic conditions. The reaction proceeds through a cyclization mechanism to form the imidazo[1,2-a]pyridine core. The nitro group is introduced via nitration of the imidazo[1,2-a]pyridine intermediate using a nitrating agent such as nitric acid or a nitrate salt .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction temperature and time, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products
Reduction: 2-Aminoimidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Cyclization: Polycyclic heterocycles.
Scientific Research Applications
N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The imidazo[1,2-a]pyridine core can also bind to specific protein targets, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyethyl)-1-(pyridin-2-yl)ethanamine
- 2-Methoxy-N-(pyridin-2-yl)methyl-ethanamine
- N,N-Diethyl-N-(pyridin-2-yl)methyl-ethane-1,2-diamine
Uniqueness
N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine is unique due to the presence of both the nitro and imidazo[1,2-a]pyridine functional groups, which confer distinct electronic and steric properties. These properties enhance its reactivity and potential for diverse applications in medicinal and materials chemistry .
Properties
CAS No. |
62194-93-8 |
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Molecular Formula |
C10H12N4O3 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C10H12N4O3/c1-17-7-5-11-9-10(14(15)16)13-6-3-2-4-8(13)12-9/h2-4,6,11H,5,7H2,1H3 |
InChI Key |
DHMOEAFIOMXDEI-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(N2C=CC=CC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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